molecular formula C5H6N2O2S B2877712 methyl 2-sulfanyl-1H-imidazole-4-carboxylate CAS No. 57332-70-4

methyl 2-sulfanyl-1H-imidazole-4-carboxylate

Cat. No. B2877712
CAS RN: 57332-70-4
M. Wt: 158.18
InChI Key: FXKGUEKEBDCIKU-UHFFFAOYSA-N
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Description

“Methyl 2-sulfanyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C5H6N2O2S . It is an alkyl ester of imidazole carboxylic acid . The compound has a molecular weight of 158.18 .


Molecular Structure Analysis

The InChI code for “methyl 2-sulfanyl-1H-imidazole-4-carboxylate” is 1S/C5H6N2O2S/c1-9-4(8)3-2-6-5(10)7-3/h2H,1H3,(H2,6,7,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-sulfanyl-1H-imidazole-4-carboxylate” has a melting point of 182-183 degrees Celsius .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical drugs. Its imidazole ring is a core structure in many biologically active molecules, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . The versatility of the imidazole ring makes it a valuable synthon for developing new therapeutic agents.

Green Chemistry

In the pursuit of more environmentally friendly chemical processes, methyl 2-sulfanyl-1H-imidazole-4-carboxylate plays a role in green chemistry applications. It’s used in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs), which are employed as solvents and catalysts in chemical reactions . These applications aim to reduce the environmental impact of chemical synthesis.

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized in the preparation of complex molecules. It’s particularly useful in multicomponent reactions where it can react with various reagents to form diverse chemical structures, which are then used in further synthetic applications .

Catalysis

The imidazole derivative is involved in catalytic processes, where it can act as a ligand to metal ions, forming complexes that are essential in various catalytic cycles . This is crucial in the development of new catalytic methods that are more efficient and selective.

Agricultural Chemicals

The imidazole core of methyl 2-sulfanyl-1H-imidazole-4-carboxylate is found in certain agricultural chemicals, such as fungicides, herbicides, and plant growth regulators . These applications leverage the biological activity of imidazole derivatives to protect crops and enhance growth.

Material Science

In material science, this compound can be used to synthesize polymers and other materials that benefit from the properties of the imidazole ring. These materials may have applications in electronics, coatings, and as components in advanced composite materials .

Analytical Chemistry

Methyl 2-sulfanyl-1H-imidazole-4-carboxylate can be used as a reagent in analytical chemistry to detect or quantify other substances. Its reactivity and the ability to form stable complexes with metals make it useful in various analytical techniques .

Biochemistry Research

In biochemistry, the compound is used to study enzyme mechanisms and interactions. Due to its structural similarity to biologically relevant molecules, it can act as an inhibitor or activator in enzymatic assays, helping to elucidate biological pathways .

properties

IUPAC Name

methyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-6-5(10)7-3/h2H,1H3,(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKGUEKEBDCIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-sulfanyl-1H-imidazole-4-carboxylate

CAS RN

57332-70-4
Record name methyl 2-sulfanyl-1H-imidazole-4-carboxylate
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